molecular formula C15H14O3 B6378071 2-Formyl-4-(2-methoxy-5-methylphenyl)phenol CAS No. 1111128-79-0

2-Formyl-4-(2-methoxy-5-methylphenyl)phenol

Cat. No.: B6378071
CAS No.: 1111128-79-0
M. Wt: 242.27 g/mol
InChI Key: ZDXOXQUTYJUCQB-UHFFFAOYSA-N
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Description

2-Formyl-4-(2-methoxy-5-methylphenyl)phenol is an organic compound with the molecular formula C15H14O3 It is a derivative of phenol, characterized by the presence of a formyl group (–CHO) and a methoxy group (–OCH3) attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-4-(2-methoxy-5-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the bromination and methoxylation of p-hydroxybenzaldehyde to produce vanillin, which can then be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-4-(2-methoxy-5-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: 2-Carboxy-4-(2-methoxy-5-methylphenyl)phenol

    Reduction: 2-Hydroxymethyl-4-(2-methoxy-5-methylphenyl)phenol

    Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

2-Formyl-4-(2-methoxy-5-methylphenyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Formyl-4-(2-methoxy-5-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Formyl-5-(4-methoxy-2-methylphenyl)phenol
  • 2-Methoxy-4-formylphenol
  • 4-Formyl-2-methoxyphenol

Uniqueness

2-Formyl-4-(2-methoxy-5-methylphenyl)phenol is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-hydroxy-5-(2-methoxy-5-methylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-3-6-15(18-2)13(7-10)11-4-5-14(17)12(8-11)9-16/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXOXQUTYJUCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685155
Record name 4-Hydroxy-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111128-79-0
Record name 4-Hydroxy-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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